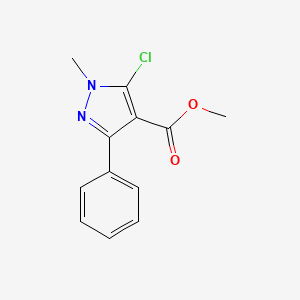
methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative . The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds . This compound has been prepared in a series of syntheses to produce new pyrazole derivatives .
Synthesis Analysis
The compound was synthesized from 3-methyl-1-phenyl-5-pyrazolone under Vilsmeyer-Haack reaction conditions .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis
The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, solubility, etc., were not found in the sources.Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate”, focusing on unique applications across different fields:
Synthesis of New Pyrazole Derivatives
This compound is used in the synthesis of new pyrazole derivatives, which are important in the development of new pharmaceuticals .
Biological Potential in Medicine
Pyrazole derivatives, including this compound, show a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic properties .
Anti-Tobacco Mosaic Virus (TMV) Activity
The compound has been studied for its potential to inhibit Tobacco Mosaic Virus (TMV), which is significant for protecting agricultural crops .
Corrosion Inhibition
It has been used to study corrosion protection properties for mild steel in acidic environments, which is crucial for industrial applications .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety are known for their potent antileishmanial and antimalarial activities, making them valuable in tropical medicine .
Antioxidant Properties
Derivatives of this compound have been synthesized and evaluated for their antioxidant activity, which is beneficial in reducing oxidative stress-related diseases .
Anticonvulsant Properties
It has been used to synthesize derivatives with potential anticonvulsant properties, which could be useful in the treatment of epilepsy .
Mecanismo De Acción
While the mechanism of action for this specific compound is not mentioned, pyrazoles and their derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-chloro-1-methyl-3-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-11(13)9(12(16)17-2)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVJGAWCBFHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2955344.png)
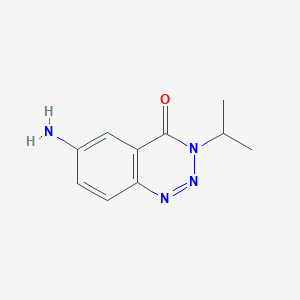
![8-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2955347.png)
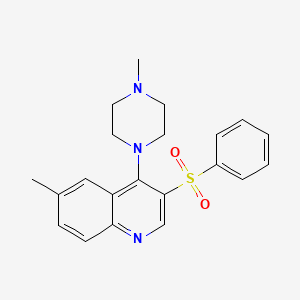
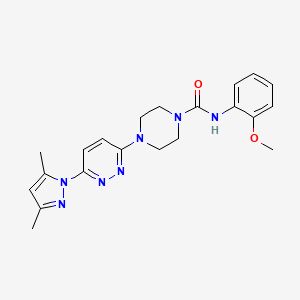
![6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2955352.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)

![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)
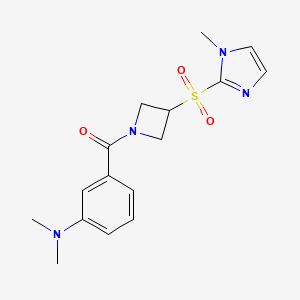
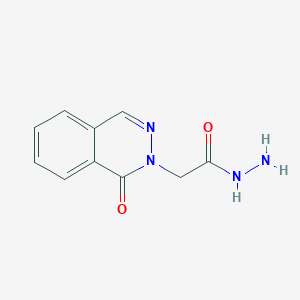
![2-(2-Chlorobenzyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2955364.png)